molecular formula C28H38O5 B137871 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene CAS No. 53573-82-3

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

Cat. No. B137871
CAS RN: 53573-82-3
M. Wt: 454.6 g/mol
InChI Key: TZVFNUBGWDFYRL-XIOQBIFOSA-N
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Description

The compound 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a chemically modified derivative of estratriene, which is related to the estrogen steroid hormone structure. The modifications on this molecule are likely to alter its interaction with estrogen receptors and could potentially affect its biological activity, such as its cytotoxicity and receptor binding affinity.

Synthesis Analysis

The synthesis of related estratriene derivatives has been explored in the context of developing potential antitumor agents and radiodiagnostic agents for breast cancer. For instance, diastereoisomers of 3,17 beta-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene have been prepared, which share a similar estratriene core to the compound . Additionally, the synthesis of C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols has been reported, which involves the introduction of an olefin moiety through thermal elimination . These methods provide insight into the possible synthetic routes that could be applied to the synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene.

Molecular Structure Analysis

The molecular structure of estratriene derivatives is crucial in determining their biological activity. The presence of different functional groups and their stereochemistry can significantly influence the molecule's interaction with biological targets. For example, the diastereoisomers mentioned in the first paper undergo a base-catalyzed Payne rearrangement, which indicates that the molecular structure is susceptible to changes under certain conditions, potentially leading to different biological outcomes .

Chemical Reactions Analysis

The chemical reactivity of estratriene derivatives, such as the base-catalyzed Payne rearrangement, is an important aspect of their analysis. This rearrangement could lead to different isomers with varying biological activities. The cytotoxicity and estrogen-receptor binding studies of these isomers suggest that even minor changes in the molecular structure can result in significant differences in biological potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of estratriene derivatives are influenced by their molecular structure. The introduction of substituents, such as the tetrahydropyranyl group, can affect the molecule's solubility, stability, and overall reactivity. These properties are essential for the compound's potential use as a therapeutic agent or diagnostic tool. For example, the C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols prepared in the second paper could have distinct physical and chemical properties that make them suitable as precursors for radiodiagnostic agents .

Scientific Research Applications

Role in Steroid Hormone Regulation

Research has highlighted the crucial role of enzymes like 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) in the regulation of steroid hormones, such as estrogens and androgens. These enzymes are involved in the catalysis of 17-ketosteroids to 17beta-hydroxysteroids and vice versa, using NAD(P)H or NAD(P)+ as a cofactor. The diverse isoforms of 17beta-HSD are distributed across human tissues, not limited to classic steroidogenic tissues but also found in various peripheral intracrine tissues. This wide distribution underscores a finely tuned regulation mechanism, where each 17beta-HSD isoform exhibits selective substrate affinity, directional activity (reductive or oxidative), and specific tissue distribution. These characteristics are vital for understanding the action mechanisms of the 17beta-HSD family and for the development of targeted therapeutic agents to control the concentration of estrogen and androgen hormones, thereby offering potential treatments for hormone-sensitive pathologies such as breast, ovarian, and prostate cancers, as well as benign prostatic hyperplasia, acne, and hirsutism (Poirier, 2003).

Development of Inhibitors

Significant advancements have been made in the development of inhibitors for 17beta-HSDs, particularly targeting the reductive isoforms to block the formation of hydroxysteroids that stimulate estrogen-sensitive and androgen-sensitive pathologies. These inhibitors serve not only as potential anti-cancer agents but also as tools for elucidating the biological roles of these enzymes in various systems. Research has yielded novel inhibitors published between 2003 and 2006, highlighting the growing interest and need for comprehensive reviews in this biomedical research area (Poirier, 2009).

Safety And Hazards

Without specific studies or safety data sheets, it’s difficult to provide a comprehensive analysis of the safety and potential hazards associated with this compound.


Future Directions

The future directions for research on this compound would likely depend on its potential applications and effects. Unfortunately, without more specific information, it’s difficult to predict what these might be.


properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFNUBGWDFYRL-XIOQBIFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471275
Record name 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene

CAS RN

53573-82-3
Record name 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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